(2S)-2-(diethylamino)propan-1-ol

Description

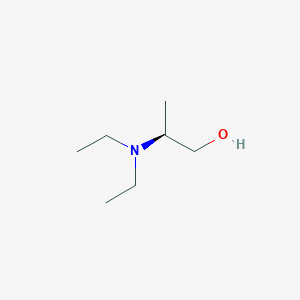

(2S)-2-(diethylamino)propan-1-ol is an organic compound with the molecular formula C7H17NO It is a chiral molecule, meaning it has a non-superimposable mirror image

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

(2S)-2-(diethylamino)propan-1-ol |

InChI |

InChI=1S/C7H17NO/c1-4-8(5-2)7(3)6-9/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |

InChI Key |

FBJITINXSJWUMT-ZETCQYMHSA-N |

Isomeric SMILES |

CCN(CC)[C@@H](C)CO |

Canonical SMILES |

CCN(CC)C(C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(diethylamino)propan-1-ol typically involves the reaction of diethylamine with an appropriate precursor, such as (S)-propylene oxide. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of chiral catalysts or enzymes may be employed to ensure the production of the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(diethylamino)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halides or esters.

Scientific Research Applications

(2S)-2-(diethylamino)propan-1-ol has several applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(diethylamino)propan-1-ol depends on its specific application. In biochemical assays, it may act as a ligand, binding to specific proteins or enzymes and modulating their activity. In medicinal chemistry, it may interact with molecular targets such as receptors or ion channels, influencing physiological processes.

Comparison with Similar Compounds

Similar Compounds

(2S)-1-(diethylamino)propan-2-ol: A similar compound with a different hydroxyl group position.

(2R)-2-(diethylamino)propan-1-ol: The enantiomer of (2S)-2-(diethylamino)propan-1-ol.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in applications where chirality is important, such as in the synthesis of chiral drugs or in asymmetric catalysis.

Biological Activity

(2S)-2-(diethylamino)propan-1-ol, commonly referred to as diethylamino-2-propanol (DEAP), is a compound of significant interest due to its diverse biological activities and potential applications in pharmacology and biochemistry. This article explores the biological activity of DEAP, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

DEAP is an amino alcohol characterized by a diethylamino group attached to a propanol backbone. Its molecular structure can be represented as follows:

This compound exhibits properties that make it suitable for various biological applications, including its solubility and reactivity with carbon dioxide (CO2), which has been studied for potential uses in gas absorption technologies .

Mechanisms of Biological Activity

The biological activity of DEAP can be attributed to several mechanisms:

- Cholinesterase Inhibition : DEAP has been shown to inhibit cholinesterase enzymes, which are critical for the regulation of neurotransmitter levels in the nervous system. This inhibition can enhance cholinergic signaling, making DEAP a candidate for neuropharmacological applications .

- Acid-Base Properties : The compound's ability to interact with acidic environments allows it to function effectively in various biochemical pathways, particularly those involving lipid metabolism and phospholipidosis. Its interaction with lysosomal phospholipase A2 has been noted in studies examining drug-induced phospholipidosis .

Pharmacological Effects

Research indicates that DEAP exhibits various pharmacological effects, which can be summarized as follows:

1. Inhibition of Cholinesterases

A study focused on the inhibition of human recombinant acetylcholinesterase (AChE) by various compounds, including DEAP. The results indicated that DEAP effectively inhibited AChE activity at concentrations of 1 µM and 10 µM, contributing to its potential use in treating conditions like Alzheimer's disease .

2. Interaction with Lysosomal Enzymes

Research examining the inhibition of lysosomal phospholipase A2 by cationic amphiphilic compounds highlighted DEAP's role in predicting drug-induced phospholipidosis. The study found that DEAP's interaction with lysosomal enzymes could lead to significant alterations in lipid metabolism, which is crucial for understanding drug toxicity during development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.